molecular formula C13H10ClN5OS B2718878 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide CAS No. 878734-76-0

1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No.: B2718878
CAS No.: 878734-76-0
M. Wt: 319.77
InChI Key: GUUXXKKMRSFZKY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H10ClN5OS and its molecular weight is 319.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound and its derivatives are synthesized through various chemical reactions, including the use of triazole derivatives, which possess valuable pharmacological properties, including anti-convulsive activity. These compounds are useful in treating conditions such as epilepsy and agitation (R. Shelton, 1981). Another study focused on the synthesis of hybrid molecules containing azole moieties, revealing that some synthesized compounds showed antimicrobial, antilipase, and/or antiurease activity (S. Ceylan et al., 2014).

Antimicrobial and Antifungal Activities

Compounds derived from 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. For example, novel heterocyclic compounds, including thiadiazoles, triazoles, and oxadiazoles containing a piperazine nucleus, have been developed and shown moderate activity against Bacillus Subtilis and Escherichia Coli (R. Deshmukh et al., 2017).

Physicochemical Properties

The physicochemical properties of triazole-class compounds indicate their potential as antifungal agents. One study highlighted a novel antifungal compound's solubility thermodynamics and partitioning processes in biologically relevant solvents, demonstrating poor solubility in buffer solutions but better solubility in alcohols, suggesting lipophilic delivery pathways in biological media (T. Volkova et al., 2020).

Anticancer Activity

Several derivatives have been synthesized and evaluated for their anticancer activities, showing potential as potent anticancer agents. A study synthesized a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which were evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, with some compounds exhibiting significant activity (S. M. Gomha et al., 2017).

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUXXKKMRSFZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.